(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
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Description
(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a chemical compound that has received attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Novel Derivatives : A study demonstrated the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate. These compounds showed significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Organotin(IV) Complexes and Antimicrobial Activities
- Organotin(IV) Complex Synthesis : Research on the synthesis of organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives showed that these complexes exhibit better antibacterial activities and could have potential as drugs (Singh et al., 2016).
Synthesis of Pyrrolidine-1-carboxylic Acid Derivatives
- Novel Derivatives via Japp-Klingemann and Fischer Indole Cyclization Reactions : A study synthesized novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives, indicating the versatility of the core structure in synthetic chemistry (Mogulaiah et al., 2018).
Novel Synthesis Techniques
- Fused Pyrrole, Indole, Oxazole, and Imidazole Rings : A novel one-step procedure was developed for the synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the structural diversity achievable with this chemical framework (Katritzky et al., 2004).
Structural and Theoretical Studies
- Crystal Structure and DFT Study : Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds provided insights into their molecular structures and physicochemical properties, aiding in the understanding of similar compounds (Huang et al., 2021).
Design and Synthesis for Anticonvulsant Agents
- Sodium Channel Blocker and Anticonvulsant Agents : A study on the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives highlighted their potent anticonvulsant activities, showcasing the therapeutic potential of such compounds (Malik & Khan, 2014).
properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-13-5-6-17(20-10-13)24-14-7-8-22(11-14)18(23)16-9-12-3-1-2-4-15(12)21-16/h1-6,9-10,14,21H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYNWUXDORWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone |
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